molecular formula C12H15NO3 B11880786 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Cat. No.: B11880786
M. Wt: 221.25 g/mol
InChI Key: DIDCECIIFFBDPF-UHFFFAOYSA-N
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Description

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a tetrahydropyran ring and a picolinaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions . The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently dehydrated to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid

    Reduction: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinyl alcohol

    Substitution: Various substituted derivatives of the pyridine ring

Scientific Research Applications

6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

6-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15NO3/c14-8-10-4-3-5-11(13-10)9-16-12-6-1-2-7-15-12/h3-5,8,12H,1-2,6-7,9H2

InChI Key

DIDCECIIFFBDPF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=NC(=CC=C2)C=O

Origin of Product

United States

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